芬苯达唑砜-d3,VETRANAL(TM),分析标准品

描述

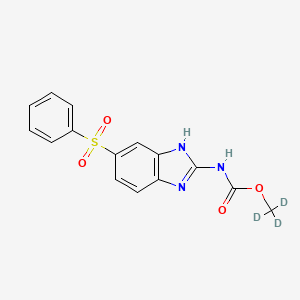

Fenbendazole sulfone-d3, also known as VETRANAL, is an analytical standard. It is an isotopically labeled form of fenbendazole sulfone, which is a major metabolite of fenbendazole . Fenbendazole is an anthelmintic drug used to treat various parasitic infections in animals .

Molecular Structure Analysis

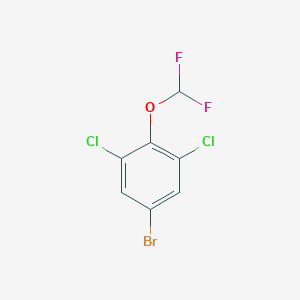

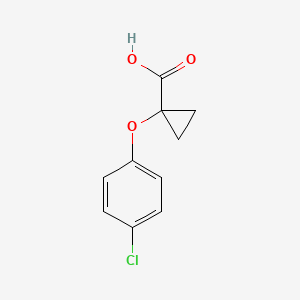

The empirical formula of Fenbendazole sulfone-d3 is C15D3H10N3O4S . The molecular weight is 334.36 . The SMILES string representation is [2H]C([2H])([2H])OC(=O)Nc1nc2cc(ccc2[nH]1)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis

Fenbendazole sulfone-d3 is an analytical standard with a molecular weight of 334.36 . It is suitable for techniques such as HPLC and gas chromatography . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.科学研究应用

Analytical Chemistry Standard

Fenbendazole sulfone-d3: is utilized as an analytical standard in chromatography and mass spectrometry. This allows for the accurate quantification of fenbendazole metabolites in biological samples, which is crucial for pharmacokinetic studies and drug residue analysis .

Metabolic Studies

Researchers use this compound in metabolic studies to trace the metabolic pathways of fenbendazole. The deuterium-labeled sulfone-d3 acts as a stable isotope tracer, enabling scientists to monitor its biotransformation and understand the drug’s metabolism in organisms .

Environmental Monitoring

In environmental science, Fenbendazole sulfone-d3 can be employed to assess the environmental impact of veterinary drugs. Its presence in water bodies can indicate the contamination levels and help in evaluating the ecological risks associated with fenbendazole use in agriculture .

Veterinary Medicine Research

As a metabolite of fenbendazole, this compound is significant in veterinary medicine research. It aids in developing new formulations and optimizing dosing regimens for anthelmintic treatments in animals, ensuring efficacy and safety .

Drug Resistance Studies

Fenbendazole sulfone-d3 is pivotal in studying drug resistance. By comparing the metabolic profiles of parasites that are resistant or susceptible to fenbendazole, researchers can identify resistance mechanisms and develop strategies to overcome them .

Toxicology

In toxicological research, the compound is used to investigate the potential toxic effects of fenbendazole and its metabolites. This research is essential for establishing safe exposure levels and understanding long-term health implications .

Pharmaceutical Development

The pharmaceutical industry utilizes Fenbendazole sulfone-d3 in the development of new drugs. Its role as a metabolite helps in the synthesis of novel compounds and in enhancing the properties of existing medications .

Cancer Research

Recent studies have explored the anti-cancer properties of fenbendazole and its metabolites. Fenbendazole sulfone-d3, in particular, is being studied for its potential efficacy in inhibiting cancer cell growth and could lead to new therapeutic approaches .

作用机制

Fenbendazole sulfone-d3, also known as trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate, is a deuterium-labeled version of Fenbendazole . It is a benzimidazole compound with a broad spectrum of anthelmintic effects .

Target of Action

The primary target of Fenbendazole sulfone-d3 is tubulin, a protein that is part of the microtubules in the cells of parasites .

Mode of Action

Fenbendazole sulfone-d3 works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death .

Biochemical Pathways

Fenbendazole sulfone-d3 affects multiple cellular pathways. It destabilizes the tubulin network in cells, inhibits glucose uptake, and suppresses the expression of GLUT transporters and hexokinase (HK II), a key glycolytic enzyme .

Pharmacokinetics

Studies on fenbendazole, the parent compound, suggest that it is rapidly eliminated from the body after intravenous administration . The systemic bioavailability of Fenbendazole is low, indicating that a similar trend may be observed for Fenbendazole sulfone-d3 .

Result of Action

The action of Fenbendazole sulfone-d3 results in cell-cycle arrest and mitotic cell death . It also induces apoptosis in actively growing cells .

Action Environment

Environmental factors can influence the action of Fenbendazole sulfone-d3. For instance, in the aquatic environment, Fenbendazole shows persistence against solar radiation . Additionally, the drug’s action can be influenced by pH and temperature, which affect its hydrolytic degradation .

安全和危害

未来方向

While specific future directions for Fenbendazole sulfone-d3 are not available, there is growing interest in the potential anti-cancer properties of Fenbendazole and its metabolites . Some studies suggest that Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways .

属性

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746823 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbendazole sulfone-d3, VETRANAL(TM), analytical standard | |

CAS RN |

1228182-49-7 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)